molecular formula C15H10F5NO B4642513 N-(pentafluorophenyl)-3-phenylpropanamide

N-(pentafluorophenyl)-3-phenylpropanamide

Cat. No. B4642513
M. Wt: 315.24 g/mol
InChI Key: XKGHBLQDZXPFBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(pentafluorophenyl)-3-phenylpropanamide often involves the catalytic hydrosilylation of tertiary and N-phenyl secondary amides, utilizing catalysts such as tris(pentafluorophenyl)boron for effective reduction and functional group tolerance (Chadwick et al., 2014). Such methodologies allow for the mild reduction of a variety of amides, showcasing the flexibility in synthesizing compounds with complex fluorinated motifs.

Molecular Structure Analysis

The molecular structure and properties of related compounds have been extensively studied using techniques such as X-ray diffraction, IR, NMR, and UV-Vis spectra, complemented by DFT calculations. For instance, studies on derivatives of pentafluorophenyl compounds reveal optimized geometrical structures and vibrational frequencies that strongly agree with experimental data, highlighting the impact of fluorination on molecular conformation and stability (Demir et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving pentafluorophenyl groups often demonstrate unique reactivity due to the electron-withdrawing nature of fluorine. For example, the Diels-Alder reaction with N-pentafluorophenyl maleimide exhibits distinctive fluorine interactions, showcasing the compound's reactivity and potential for creating novel molecular architectures (Bynum et al., 1998).

properties

IUPAC Name

N-(2,3,4,5,6-pentafluorophenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F5NO/c16-10-11(17)13(19)15(14(20)12(10)18)21-9(22)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGHBLQDZXPFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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